molecular formula C80H143F3N22O22 B576275 Autocamtide-2-related inhibitory peptide CAS No. 167114-91-2

Autocamtide-2-related inhibitory peptide

Cat. No. B576275
M. Wt: 1611.8
InChI Key: AQERPQDFAQEHFS-PNTPNKCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII) . It controls the biological activity of CaMKII and is primarily used for phosphorylation and dephosphorylation applications . AIP is a nonphosphorylatable analog of autocamtide-2 .


Molecular Structure Analysis

The empirical formula of AIP is C64H116N22O19 . The molecular weight is 1497.74 . The sequence of AIP is Lys-Lys-Lys-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu .


Physical And Chemical Properties Analysis

AIP is a lyophilized powder . It is soluble in water . .

Scientific Research Applications

Application in Cardiovascular Diabetology

Specific Scientific Field

Cardiovascular Diabetology

Summary of the Application

AIP has been used to study its effects on cardiac contractility and relaxation in the context of type 2 diabetes .

Methods of Application

The study examined the expression and activation of Calcium/calmodulin-dependent kinase II-delta (CaMKIIδ) in right atrial appendages from non-diabetic and type 2 diabetic patients with preserved ejection fraction, and also in right ventricular tissue from Zucker Diabetic Fatty rats during early diabetic cardiac dysfunction . They measured whole heart function of these rats using echocardiography, and then measured contraction and relaxation parameters of isolated trabeculae from these rats in the presence and absence of CaMKII inhibitors .

Results or Outcomes

The study found that CaMKIIδ phosphorylation was increased in both the diabetic human and animal tissue, indicating increased CaMKIIδ activation in the type 2 diabetic heart . Basal cardiac contractility and relaxation were impaired in the cardiac muscles from the diabetic rats, and CaMKII inhibition with KN93 partially restored contractility and relaxation . AIP, another CaMKII inhibitor that acts via a different mechanism than KN93, fully restored cardiac contractility and relaxation .

Application in Neurobiology

Specific Scientific Field

Neurobiology

Summary of the Application

AIP has been used to study the kinetics of endogenous CaMKII required for synaptic plasticity .

Methods of Application

The researchers developed a light-inducible inhibitor of CaMKII and demonstrated that a brief illumination of blue light to neurons expressing this inhibitor blocks synaptic plasticity and learning .

Results or Outcomes

The study found that the photoactivation of AIP in neurons for 1-2 minutes during the induction of Long-Term Potentiation (LTP) and structural LTP (sLTP) of dendritic spines inhibited these forms of plasticity in hippocampal slices of rodents . However, photoactivation 1 minute after the induction did not affect them, suggesting that the initial 1 minute of CaMKII activation is sufficient for inducing LTP and sLTP .

Application in Theileria Infected Macrophages

Specific Scientific Field

Parasitology

Summary of the Application

AIP has been used to inhibit calmodulin kinase II (CaMKII) action in virulent Theileria infected macrophages .

Methods of Application

The specific methods of application in this context are not detailed in the source. However, it is likely that AIP was introduced to Theileria infected macrophages in a controlled laboratory setting to observe its effects on CaMKII activity .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the source. However, the use of AIP in this context suggests it may have potential therapeutic applications in the treatment of diseases caused by Theileria parasites .

Application in Hypoxia-Ischemia Neural Cell Death

Summary of the Application

AIP has been used to study its influence on oxidative stress associated with neural cell death after hypoxia-ischemia, using neonatal hippocampal slice cultures .

Methods of Application

The specific methods of application in this context are not detailed in the source. However, it is likely that AIP was introduced to neonatal hippocampal slice cultures under hypoxic-ischemic conditions to observe its effects on oxidative stress and neural cell death .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the source. However, the use of AIP in this context suggests it may have potential therapeutic applications in the treatment of neurological conditions associated with hypoxia-ischemia .

Application in Catecholaminergic Polymorphic Ventricular Tachycardia

Specific Scientific Field

Cardiology

Summary of the Application

AIP has been used in gene therapy for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), an inherited cardiac arrhythmia .

Methods of Application

The researchers developed an adeno-associated viral vector in which AIP is fused to green fluorescent protein (GFP) and expressed from a cardiomyocyte selective promoter . The vector was delivered systemically and arrhythmia burden was evaluated with invasive electrophysiology testing in adult mice .

Results or Outcomes

Administration of the AIP vector to neonatal mice with a known CPVT mutation effectively suppressed ventricular arrhythmias induced by either β-adrenergic stimulation or programmed ventricular pacing, without significant proarrhythmic effect . Intravascular delivery of the AIP vector to adolescent mice transduced ≈50% of cardiomyocytes and was effective in suppressing arrhythmia in CPVT mice .

Application in Phosphorylation & Dephosphorylation

Specific Scientific Field

Biochemistry

Summary of the Application

AIP controls the biological activity of calmodulin-dependent protein kinase II and is primarily used for Phosphorylation & Dephosphorylation applications .

Methods of Application

The specific methods of application in this context are not detailed in the sources . However, it is likely that AIP was introduced to a biochemical system to observe its effects on the phosphorylation and dephosphorylation processes.

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources . However, the use of AIP in this context suggests it may have potential applications in the study and manipulation of phosphorylation and dephosphorylation processes in biochemistry.

Future Directions

Future research directions could involve combining AIP with signaling biosensors to determine the temporal requirements of CaMKII activation for various downstream signaling molecules . AIP may also have a potential therapeutic role in improving myocardial function during type 2 diabetes and in alleviating renal fibrosis .

  • AIP can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats .
  • AIP alleviates renal fibrosis through the TGF-β/Smad and RAF/ERK pathways .
  • AIP plays a key role in modulating the performance of the diabetic heart .
  • AIP could be a potential therapeutic agent for improving myocardial function during type 2 diabetes .
  • AIP could inhibit the expression of fibrosis markers in vivo and in vitro .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUUQMNJOVWRNY-HAOWUBAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H143F3N22O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1822.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 117072604

Citations

For This Compound
834
Citations
Y ZHONG, D CHEN, X YAO - Chinese Journal of Clinical … - manu41.magtech.com.cn
Abstract: AIM: To observe the role of calcium calmodulin dependent protein Kinase (CaMK) Ⅱinhibitor (autocamtide 2-related inhibitory peptide, AIP) in rat cardiac fibroblasts …
Number of citations: 0 manu41.magtech.com.cn
A Ishida, H Fujisawa - Journal of Biological Chemistry, 1995 - ASBMB
… autocamtide-2-related inhibitory peptide … Autocamtide-2-related inhibitory peptide, AIP (KKALRRQEAVDAL), was synthesized by Accord Co. Ltd. CaMK-(281-309) (…
Number of citations: 98 www.jbc.org
X Feng, J Zhang, R Yang, J Bai, B Deng… - … of Pharmacology and …, 2023 - ASPET
… protein kinase II (CaMKII) has been indicated to be closely related to the occurrence of renal fibrosis, and its specific inhibitory peptide, autocamtide-2-related inhibitory peptide (AIP), …
Number of citations: 1 jpet.aspetjournals.org
A Ishida, I Kameshita, S Okuno, T Kitani… - … and biophysical research …, 1995 - Elsevier
… SUMMARY: A novel synthetic peptide AIP (autocamtide-2-related inhibitory peptide), a … (autocamtide-2-related inhibitory peptide), which is made by the substitution of Ala for the …
Number of citations: 316 www.sciencedirect.com
E Dries, V Bito, I Lenaerts, G Antoons… - Circulation …, 2013 - Am Heart Assoc
… -dependent kinase II blockers autocamtide-2–related inhibitory peptide and KN-93, but not … only and abolished by autocamtide-2–related inhibitory peptide. After myocardial infarction, …
Number of citations: 48 www.ahajournals.org
J Li, S Wang, J Zhang, Y Liu, X Zheng, F Ding, X Sun… - Channels, 2020 - Taylor & Francis
… Autocamtide-2-related inhibitory peptide (AIP) is a CaMKII inhibitor that inhibits the activation of CaMKII and downregulates its downstream protein expression [Citation21]. The …
Number of citations: 6 www.tandfonline.com
S Wagner, N Dybkova, ECL Rasenack… - The Journal of …, 2006 - Am Soc Clin Investig
… All effects were reversed using KN93 or autocamtide 2–related inhibitory peptide (AIP) (Figure 1 and Table 1). Interestingly, both inhibitors increased the fraction of available Na + …
Number of citations: 584 www.jci.org
Y Zhao, L Zhu, S Yu, J Zhu, C Wang - NeuroReport, 2016 - ingentaconnect.com
… In this study, we showed that CaMKII inhibition by the inhibitors KN-62 and myristoylated autocamtide-2-related inhibitory peptide promoted apoptosis in cerebellar granule neurons in a …
Number of citations: 7 www.ingentaconnect.com
H Takano, H Fukushi, Y Morishima, Y Shirasaki - Brain research, 2003 - Elsevier
… CaM kinase II (CaMKII) inhibitors (KN-62, KN-93, and myristoylated autocamtide-2 related inhibitory peptide), but not inhibitors of nitric oxide synthase or calcineurin, prevented …
Number of citations: 60 www.sciencedirect.com
J Cuschieri, E Bulger, I Garcia, RV Maier - Surgery, 2005 - Elsevier
… 1,2-bis Aminophenoxy ethane-N,N,N′,N′-tetraacetic acid and autocamtide 2-related inhibitory peptide pretreatment attenuated CaMK II phopshorylation and formation of focal …
Number of citations: 19 www.sciencedirect.com

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